Revospirone (Bay Vq 7813) is an azapirone drug that was patented as a veterinary tranquilizer but was never marketed . It acts as a selective 5-HT 1A receptor partial agonist . Similarly to other azapirones such as buspirone, revospirone produces 1-(2-pyrimidinyl)piperazine (1-PP) as an active metabolite .
The molecular formula of Revospirone is C18H21N5O3S . Its exact mass is 387.14 and its molecular weight is 387.460 . The elemental composition is: Carbon ©, 55.80%; Hydrogen (H), 5.46%; Nitrogen (N), 18.08%; Oxygen (O), 12.39%; Sulfur (S), 8.27% .
Revospirone is a novel compound belonging to the class of azapirones, which are primarily known for their anxiolytic and antidepressant properties. It is structurally related to other compounds like ipsapirone and buspirone, which have been utilized in treating anxiety disorders and depression. Revospirone exhibits a unique pharmacological profile, targeting serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety response.
Revospirone has been studied extensively in various scientific publications, focusing on its synthesis, mechanism of action, and potential therapeutic applications. Research highlights its effectiveness as a dual ligand for serotonin receptors, indicating its potential utility in psychiatric medicine.
Revospirone is classified as an azapirone derivative. Azapirones are characterized by their piperazine core structure and are often employed in the treatment of anxiety and depressive disorders due to their action on serotonin receptors.
Revospirone can be synthesized using several methods, including:
The synthesis typically involves the formation of the piperazine ring followed by modifications to introduce specific functional groups that enhance receptor binding affinity. Detailed reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Revospirone's molecular structure features a piperazine ring substituted with various functional groups that contribute to its pharmacological activity. The compound's precise structure can be represented as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets.
Revospirone undergoes several chemical reactions that are crucial for its synthesis and modification:
Reactions are typically conducted under controlled conditions to prevent degradation or unwanted side reactions. The use of catalysts may also be employed to improve reaction rates and yields.
Revospirone primarily acts as a partial agonist at the 5-HT1A serotonin receptor. This mechanism involves:
Studies have shown that compounds like Revospirone can lead to significant improvements in anxiety-related behaviors in animal models, supporting its potential as a therapeutic agent .
Relevant physicochemical analyses include assessments of lipophilicity (LogP values), which indicate how well the compound can penetrate biological membranes .
Revospirone has potential applications in:
The ongoing research into Revospirone's effects on various serotonin receptors continues to unveil its therapeutic potential and broaden its applications within clinical settings.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3